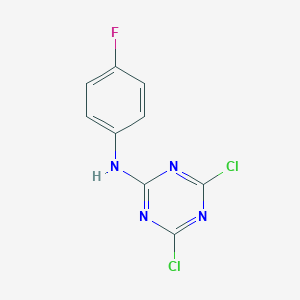

4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2FN4/c10-7-14-8(11)16-9(15-7)13-6-3-1-5(12)2-4-6/h1-4H,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFNRSSFMJILLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381449 | |

| Record name | 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131468-33-2 | |

| Record name | 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine from Cyanuric Chloride

This guide provides a comprehensive overview of the synthesis of 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine, a key intermediate in the development of various pharmaceuticals and agrochemicals. The strategic and controlled nucleophilic aromatic substitution on cyanuric chloride is the cornerstone of this process. This document will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss critical parameters for process optimization and safety.

Foundational Principles: The Chemistry of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly versatile and reactive building block in organic synthesis.[1] The 1,3,5-triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms, which renders the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[2] This inherent reactivity allows for the sequential and controlled substitution of its three chlorine atoms.

The substitution of chlorine atoms on the triazine ring proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).[2] The key to achieving selective monosubstitution lies in the careful control of reaction temperature.[3] The first substitution is typically exothermic and carried out at low temperatures (0–5 °C), the second at room temperature, and the third often requires heating.[3][4] This temperature-dependent reactivity is a critical principle that enables the selective synthesis of mono-, di-, and tri-substituted triazine derivatives.[5]

Reaction Mechanism and Rationale

The synthesis of this compound involves the nucleophilic attack of 4-fluoroaniline on one of the electrophilic carbon atoms of cyanuric chloride. The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks a carbon atom on the triazine ring. This forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex.[2]

-

Chloride Elimination: The aromaticity of the triazine ring is restored by the elimination of a chloride ion, a good leaving group.[2] The liberated hydrochloric acid is neutralized by a base present in the reaction mixture.

The choice of a base is crucial to drive the reaction to completion by scavenging the HCl produced. Common bases include sodium carbonate, sodium bicarbonate, or tertiary amines like triethylamine or N,N-diisopropylethylamine (DIEA).[3][4]

Caption: SNAr mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 5.5 mmol (1.01 g) | ≥99% |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 5.0 mmol (0.56 g) | ≥98% |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 10 mmol (1.06 g) | ≥99% |

| Methylene Chloride | CH₂Cl₂ | 84.93 | 20 mL | Anhydrous |

| Deionized Water | H₂O | 18.02 | As needed | - |

| 1 N Hydrochloric Acid | HCl | 36.46 | As needed | - |

3.2. Reaction Setup and Procedure

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add cyanuric chloride (1.01 g, 5.5 mmol) and methylene chloride (10 mL).

-

Cool the resulting suspension to 0–5 °C in an ice-water bath with vigorous stirring.[3]

-

In a separate beaker, dissolve 4-fluoroaniline (0.56 g, 5.0 mmol) and sodium carbonate (1.06 g, 10 mmol) in a mixture of methylene chloride (10 mL) and a small amount of water.

-

Transfer the 4-fluoroaniline solution to the dropping funnel and add it dropwise to the cyanuric chloride suspension over a period of 1 hour, ensuring the internal temperature is maintained between 0–5 °C.[6]

-

After the addition is complete, continue to stir the reaction mixture vigorously at 0–5 °C for an additional 3 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

3.3. Work-up and Purification

-

Once the reaction is complete, filter the precipitate and wash it with cold methylene chloride.

-

Dissolve the precipitate in a minimal amount of water.

-

Neutralize the solution with 1 N HCl to precipitate the product.[3]

-

Filter the solid product, wash it with copious amounts of cold deionized water, and dry it under vacuum to yield this compound as a white solid.

Caption: Step-by-step experimental workflow for the synthesis.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the 4-fluorophenyl group attached to the triazine ring.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C-N stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

-

Elemental Analysis: To determine the percentage composition of C, H, N, and Cl, which should be in agreement with the calculated values for the target compound.

Process Optimization and Troubleshooting

Several factors can be adjusted to optimize the yield and purity of the final product:

-

Temperature Control: Strict maintenance of the reaction temperature at 0–5 °C is paramount to prevent the formation of di- and tri-substituted byproducts.[4]

-

Solvent System: While methylene chloride is commonly used, other solvents like acetone or 1,4-dioxane can also be employed.[7] The choice of solvent can influence the solubility of reactants and the reaction rate.

-

Base Selection: The strength and solubility of the base can affect the reaction. Weaker bases like sodium bicarbonate may require longer reaction times, while stronger organic bases like DIEA can be used in anhydrous conditions.[8]

-

Rate of Addition: A slow, controlled addition of the nucleophile solution helps to dissipate the exothermic heat of reaction and maintain the desired low temperature, thus ensuring selectivity.

Troubleshooting Common Issues:

-

Low Yield: This could be due to incomplete reaction, side reactions, or loss of product during work-up. Ensure anhydrous conditions if using moisture-sensitive reagents and optimize the reaction time and temperature.

-

Formation of Byproducts: The presence of di-substituted products indicates that the reaction temperature was too high. Improve cooling and slow down the addition of the nucleophile.

-

Hydrolysis of Cyanuric Chloride: Cyanuric chloride can hydrolyze in the presence of water, especially at elevated temperatures or non-neutral pH, to form cyanuric acid.[4][9] Using anhydrous solvents and maintaining low temperatures can minimize this side reaction.

Safety Precautions

-

Cyanuric Chloride: This compound is a lachrymator and can cause burns upon skin contact. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[10]

-

4-Fluoroaniline: This compound is toxic and should be handled with care.

-

Solvents: Methylene chloride is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation.

-

Acids and Bases: Handle hydrochloric acid and sodium carbonate with appropriate care to avoid skin and eye contact.

Conclusion

The synthesis of this compound from cyanuric chloride is a well-established and efficient process that relies on the principles of nucleophilic aromatic substitution. By carefully controlling the reaction conditions, particularly temperature, a high yield of the desired monosubstituted product can be achieved. This guide provides the necessary theoretical background and practical details for researchers and scientists to successfully perform this synthesis and utilize the product in further drug development and chemical research endeavors.

References

-

Cyanuric Chloride: Properties, Reactions, Production And Uses - Chemcess. (n.d.). Retrieved from [Link]

- Aksenov, A. V., Borovlev, I. V., Aksenova, I. V., & Kovalev, D. A. (2021). Mechanism of the reaction of 1,3,5-triazine (1a) with 1,3-binucleophiles. Molecules, 26(21), 6433.

-

(PDF) Synthesis of New Cyanuric Chloride Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

1,2,4-triazine derivatives: Synthesis and biological applications - International Journal of Pharma Sciences and Research. (n.d.). Retrieved from [Link]

-

Cyanuric Chloride with the s-Triazine Ring Fabricated by Interfacial Polymerization for Acid-Resistant Nanofiltration - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis of mono-, di- and trisubstituteds-triazine derivatives 3–18 - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review). (n.d.). Retrieved from [Link]

- US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents. (n.d.).

-

Process for introducing three substituents in cyanuric chloride - Justia Patents. (n.d.). Retrieved from [Link]

-

Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications - NIH. (n.d.). Retrieved from [Link]

-

s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (n.d.). Retrieved from [Link]

-

Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC - NIH. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. (n.d.). Retrieved from [Link]

-

Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution - ResearchGate. (n.d.). Retrieved from [Link]

-

Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | Scilit. (n.d.). Retrieved from [Link]

- SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT Polya M. Miladinova. (2023). Journal of Chemical Technology and Metallurgy, 58(2), 245-251.

-

Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Publishing. (n.d.). Retrieved from [Link]

-

Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen - Journal of the Chemical Society C - RSC Publishing. (n.d.). Retrieved from [Link]

-

Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. - R Discovery. (n.d.). Retrieved from [Link]

-

Cyanuric chloride - Wikipedia. (n.d.). Retrieved from [Link]

-

(A) Temperature-dependent chemo-selective reactivity of cyanuric chloride; (B) Solid-phase synthesis of triazine dendrimer libraries. - ResearchGate. (n.d.). Retrieved from [Link]

-

SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES - DTIC. (n.d.). Retrieved from [Link]

-

Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed Central. (n.d.). Retrieved from [Link]

-

Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

- Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. (2023). Mediterranean Journal of Basic and Applied Sciences, 7(2), 75-89.

-

Synthesis of 4-(4′,6′-dichloro-1′,3′,5′-triazin-2′-ylamino)-benzene-sulfonamide precursor 1. Reagents and conditions: 4-aminobenzenesulfanilamide, cyanuric chloride, acetone, at 0 °C, was added to an aqueous solution of NaOH, stirred for 1 h, and the reaction was subsequently quenched by the addition of slush (100 mL), after which the solid was filtered off. The scheme is reprinted from, with permission of the publisher. Product yield - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of novel dyes containing a dichlorotriazine group and their applications on nylon 6 and wool | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis - ResearchGate. (n.d.). Retrieved from [Link]

-

4,6-Dichloro-1,3,5-trazin-2-amine - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Cyanuric chloride - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemcess.com [chemcess.com]

- 5. researchgate.net [researchgate.net]

- 6. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 7. US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]

- 8. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Spectroscopic Elucidation of 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine

A Senior Application Scientist's Perspective on ¹H and ¹³C NMR Characterization

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic features of 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages empirical data from structurally analogous compounds and established principles of NMR spectroscopy to offer a robust, predictive framework for its characterization. This approach is designed to equip researchers, scientists, and professionals in drug development with the necessary insights for structural verification and further investigation of this and related heterocyclic systems.

Structural and Electronic Overview

This compound is a multifaceted molecule comprising three key structural motifs: a highly electron-deficient 1,3,5-triazine ring, a secondary amine linkage, and a 4-fluorophenyl group. The two chlorine atoms on the triazine ring act as strong electron-withdrawing groups, significantly influencing the electronic environment of the entire molecule. This electronic character is pivotal in dictating the chemical shifts observed in both ¹H and ¹³C NMR spectroscopy. The hindered rotation around the C(triazine)-N(amine) bond is another critical factor, which can lead to dynamic effects in the NMR spectra, although at room temperature, distinct signals are generally expected.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to be relatively simple, dominated by signals from the 4-fluorophenyl ring and the amine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| NH | 8.0 - 9.5 | Broad Singlet | - | The chemical shift of amine protons can vary significantly with solvent, concentration, and temperature.[1][2] Given the electron-withdrawing nature of the dichlorotriazine ring, a downfield shift is expected. |

| H-2', H-6' | 7.5 - 7.8 | Multiplet (dd or t) | JH-H ≈ 8-9, JH-F ≈ 5-6 | These protons are ortho to the amine group and meta to the fluorine. The electron-withdrawing triazine substituent will cause a downfield shift.[3][4] |

| H-3', H-5' | 7.0 - 7.3 | Multiplet (t) | JH-H ≈ 8-9, JH-F ≈ 8-9 | These protons are meta to the amine group and ortho to the fluorine, experiencing both electronic effects and coupling to fluorine.[3][4] |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide key information about the carbon skeleton, with distinct regions for the triazine and phenyl rings. The carbon signals of the triazine ring are expected at very low field due to the presence of multiple electronegative nitrogen atoms and two chlorine atoms.[5][6]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JC-F, Hz) | Rationale |

| C-2 | ~165 | Singlet | - | Carbon bearing the amino group. |

| C-4, C-6 | ~171 | Singlet | - | Equivalent carbons bearing chlorine atoms, shifted significantly downfield. |

| C-1' | 134 - 136 | Doublet | ~2-4 | The ipso-carbon attached to the amine group, showing a small coupling to fluorine. |

| C-2', C-6' | 122 - 125 | Doublet | ~8-10 | Carbons ortho to the amine group, influenced by the triazine ring. |

| C-3', C-5' | 115 - 117 | Doublet | ~21-23 | Carbons ortho to the fluorine atom, showing a characteristic C-F coupling. |

| C-4' | 158 - 162 | Doublet | ~240-250 | The carbon directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant.[5] |

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound.

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). DMSO-d₆ is often a good starting choice for nitrogen-containing heterocyclic compounds as it can help in observing exchangeable protons like N-H.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is optimal for obtaining good signal-to-noise in a reasonable time for both ¹H and ¹³C NMR.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents line broadening from suspended solids.

4.2. ¹H NMR Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Experiment: A standard single-pulse experiment is generally sufficient.

-

Acquisition Parameters:

-

Number of Scans (NS): 16-32 scans.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.

-

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

4.3. ¹³C NMR Acquisition

-

Spectrometer: A 100 MHz or higher field spectrometer is recommended.

-

Experiment: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Number of Scans (NS): 512-2048 scans. A higher number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Concluding Remarks

The predictive ¹H and ¹³C NMR data presented in this guide offer a solid foundation for the spectroscopic characterization of this compound. By combining this theoretical framework with the detailed experimental protocol provided, researchers can confidently approach the structural elucidation of this compound and its analogs. The key spectral signatures to confirm the structure would be the characteristic patterns of the 4-fluorophenyl ring in both ¹H and ¹³C NMR (including C-F couplings) and the significantly downfield-shifted carbon signals of the dichlorotriazine ring.

References

-

Zhang, M., et al. (2020). Selective Synthesis of N-[5][7][8]Triazinyl-α-Ketoamides and N-[5][7][8]Triazinyl-Amides from the Reactions of 2-Amine-[5][7][8]Triazines with Ketones. Molecules, 25(15), 3487. Available at: [Link]

-

Giménez-Arnau, E. (2014). Structural characterization of triazines. TDX (Tesis Doctorals en Xarxa). Available at: [Link]

-

Li, C., et al. (2013). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. Available at: [Link]

-

Harris, R. K., et al. (2003). Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. Magnetic Resonance in Chemistry, 41(12), 945-956. Available at: [Link]

-

Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. Available at: [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. Available at: [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Chemistry Connected. Available at: [Link]

-

Kral, V., et al. (2012). Synthesis, structure, and dynamic behavior in solution of arylamino-1,3,5-triazines. ResearchGate. Available at: [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. LibreTexts. Available at: [Link]

-

University of Cambridge. (n.d.). Chemical shifts. University of Cambridge. Available at: [Link]

-

Bagno, A., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-25. Available at: [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. LibreTexts. Available at: [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Springer Nature. Available at: [Link]

-

Patiny, L., et al. (2008). NMRDB.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

-

UCLA Chemistry. (n.d.). Table of characteristic proton NMR chemical shifts. UCLA. Available at: [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available at: [Link]

Sources

- 1. chemistryconnected.com [chemistryconnected.com]

- 2. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine is a synthetic chemical compound featuring a 1,3,5-triazine core. This heterocyclic motif is a cornerstone in medicinal chemistry due to its versatile reactivity and ability to interact with a wide range of biological targets. The presence of two reactive chlorine atoms on the triazine ring allows for sequential nucleophilic substitution, making it a valuable scaffold for the synthesis of diverse molecular libraries. The incorporation of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential applications in research and drug development.

Chemical and Physical Properties

This compound is a multifaceted compound with distinct physicochemical properties that are crucial for its handling, reactivity, and potential biological activity. A summary of its key identifiers and properties is provided below.

Core Identifiers and Molecular Profile

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 131468-33-2 | [1] |

| Molecular Formula | C₉H₅Cl₂FN₄ | [1] |

| Molecular Weight | 259.06 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)F | [1] |

Physicochemical Data (Experimental and Predicted)

| Property | Value | Notes | Source |

| Melting Point | 239-242 °C | Data for the related compound 4,6-dichloro-1,3,5-triazin-2-amine. | [2] |

| Boiling Point | 428.8±28.0 °C | Predicted value for a related compound. | [2] |

| Solubility | Sparingly soluble in DMSO and Methanol. | Data for the related compound 4,6-dichloro-1,3,5-triazin-2-amine. | [2] |

| Appearance | Expected to be a solid powder. | Based on related triazine derivatives. | |

| XLogP3 | 3.9 | Computed | [1] |

| Hydrogen Bond Donor Count | 1 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 4 | Computed | [1] |

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of similar structures, the expected spectral characteristics are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-fluorophenyl group. The chemical shifts and coupling patterns would be indicative of a para-substituted benzene ring. The amine proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the triazine ring and the 4-fluorophenyl group. The carbons attached to chlorine on the triazine ring would appear at a characteristic downfield shift.

-

FT-IR: The infrared spectrum would likely show characteristic absorption bands for N-H stretching of the secondary amine, C=N stretching of the triazine ring, and C-Cl stretching. The presence of the fluorophenyl group would also give rise to specific C-F and aromatic C-H stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (259.06 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the triazine core, which is a consequence of the electron-withdrawing effect of the three nitrogen atoms and the two chlorine substituents.

The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and controlled introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols. The first substitution typically occurs under milder conditions (e.g., lower temperatures), while the second substitution requires more forcing conditions due to the introduction of an electron-donating group in the first step, which deactivates the ring towards further substitution. This differential reactivity is a key feature that enables the synthesis of unsymmetrically substituted triazine derivatives.

Experimental Protocols

Synthesis of this compound

A general and robust method for the synthesis of N-substituted-4,6-dichloro-1,3,5-triazin-2-amines involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with the corresponding amine. The reaction is typically carried out at low temperatures to achieve monosubstitution.

Materials:

-

Cyanuric chloride

-

4-fluoroaniline

-

A suitable base (e.g., sodium carbonate or triethylamine)

-

An inert solvent (e.g., acetone, tetrahydrofuran, or dichloromethane)

Procedure:

-

Dissolve cyanuric chloride (1.0 equivalent) in the chosen inert solvent and cool the solution to 0-5 °C in an ice bath with stirring.

-

In a separate flask, dissolve 4-fluoroaniline (1.0 equivalent) and the base (1.1 equivalents) in the same solvent.

-

Add the 4-fluoroaniline solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically filtered to remove any precipitated salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Research and Drug Development

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The ability to readily modify the triazine core at the 2, 4, and 6 positions allows for the generation of large libraries of compounds for screening against various therapeutic targets.

Derivatives of 2-(fluorophenylamino)-1,3,5-triazine have been investigated for their potential as anticancer agents.[3] The fluorophenyl moiety can enhance the binding affinity of the molecule to its target protein and improve its pharmacokinetic profile. The dichlorotriazine starting material is a key building block for creating these more complex and potentially therapeutic molecules.

Safety and Handling

This compound is classified as an irritant.[1] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined reactivity allows for the controlled synthesis of a wide array of substituted triazine derivatives. The presence of the 4-fluorophenyl group makes it a particularly interesting starting material for the development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted and holds the potential for the discovery of new drugs.

References

-

PubChem. This compound. Available from: [Link]

-

ChemBK. 4,6-dichloro-1,3,5-triazin-2-amine. Available from: [Link]

-

ResearchGate. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Available from: [Link]

-

PubChem. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Available from: [Link]

-

MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]

-

MDPI. Recent Advances in the Biological Activity of s-Triazine Core Compounds. Available from: [Link]

-

TDX. Chapter 3 – Structural characterization of triazines. Available from: [Link]

-

ResearchGate. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Available from: [Link]

-

NIST WebBook. 1,3,5-Triazine-2,4-diamine, 6-chloro-. Available from: [Link]

-

ResearchGate. N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

PMC. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Available from: [Link]

-

PubChem. 4,6-Dichloro-1,3,5-trazin-2-amine. Available from: [Link]

-

ResearchGate. FT-IR spectra of starting materials 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline (a), 2,2′-bithiophene-5,5′-dicarboxaldehyde (b) and the TP-CTF photocatalyst (c). Available from: [Link]

-

SpectraBase. 2,4-Dichloro-6-methyl-1,3,5-triazine. Available from: [Link]

-

MDPI. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Available from: [Link]

Sources

An In-depth Technical Guide to 4,6-Dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine (CAS 131468-33-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Dichlorotriazine Scaffold

4,6-Dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine, registered under CAS number 131468-33-2, is a synthetic organic compound featuring a substituted 1,3,5-triazine core. The triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. The reactivity of the two chlorine atoms on the triazine ring of this compound allows for sequential nucleophilic substitution, making it a valuable intermediate for the synthesis of a diverse range of more complex molecules with tailored properties. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility in research and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a central 1,3,5-triazine ring substituted with a 4-fluorophenylamino group at the 2-position and two chlorine atoms at the 4- and 6-positions.

Chemical Structure:

A summary of its key physicochemical properties is presented in the table below.[1]

| Property | Value |

| CAS Number | 131468-33-2 |

| Molecular Formula | C₉H₅Cl₂FN₄ |

| Molecular Weight | 259.07 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white powder |

| Melting Point | Information not available |

| Boiling Point | Information not available |

| Solubility | Soluble in DMSO and methanol (sparingly).[2] |

Synthesis of this compound

The synthesis of asymmetrically substituted dichlorotriazines like this compound typically starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The key principle behind the synthesis is the temperature-dependent differential reactivity of the three chlorine atoms on the triazine ring. The first chlorine is highly reactive and can be substituted at low temperatures (around 0°C), the second requires moderately higher temperatures (room temperature), and the third necessitates elevated temperatures. This allows for the sequential and controlled introduction of different nucleophiles.

A general and plausible synthetic pathway for this compound involves the nucleophilic substitution of one chlorine atom of cyanuric chloride with 4-fluoroaniline.

Experimental Protocol: Synthesis of this compound

This protocol is based on a well-established method for the monosubstitution of cyanuric chloride.[3]

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

4-Fluoroaniline

-

Acetone

-

Sodium hydroxide (NaOH) solution

-

Ice

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve cyanuric chloride in acetone and cool the solution to 0°C in an ice bath with constant stirring.

-

In a separate vessel, prepare a solution of 4-fluoroaniline in acetone.

-

Slowly add the 4-fluoroaniline solution to the cyanuric chloride solution at 0°C.

-

Concurrently, add an aqueous solution of sodium hydroxide dropwise to neutralize the hydrochloric acid formed during the reaction, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

-

Quench the reaction by adding crushed ice to the mixture.

-

The resulting solid precipitate, this compound, is collected by filtration.

-

Wash the solid with cold water and dry under vacuum.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Applications in Research and Development

The utility of this compound lies in its bifunctional nature, possessing two reactive chlorine atoms. This allows it to serve as a versatile building block for creating a library of disubstituted triazine derivatives.

Scaffold in Medicinal Chemistry

The 1,3,5-triazine ring is a common motif in pharmacologically active compounds. By sequentially substituting the two remaining chlorine atoms with various nucleophiles (e.g., amines, alcohols, thiols), a diverse range of molecules can be synthesized and screened for biological activity. The 4-fluorophenyl group can also contribute to binding interactions with biological targets and may enhance pharmacokinetic properties.

Logical Relationship of Application in Medicinal Chemistry:

Caption: Application of the target compound as a scaffold in drug discovery.

Intermediate in the Synthesis of Reactive Dyes

Dichlorotriazine-based compounds are precursors to reactive dyes. These dyes form covalent bonds with the hydroxyl or amino groups of textile fibers (e.g., cotton, wool), resulting in excellent wash fastness. The two chlorine atoms of this compound can be substituted with chromophoric groups to generate novel reactive dyes.

Safety Information

This compound is classified as a hazardous substance. The following hazard statements have been reported[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

If inhaled, move to fresh air and seek medical attention if you feel unwell.

-

Store in a well-ventilated place. Keep container tightly closed.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound (CAS 131468-33-2) is a valuable and versatile chemical intermediate. Its straightforward synthesis from cyanuric chloride and the differential reactivity of its two chlorine atoms make it an attractive starting material for the creation of diverse molecular architectures. Its primary applications are as a scaffold in medicinal chemistry for the development of new therapeutic agents and as a precursor in the synthesis of reactive dyes for the textile industry. Due to its hazardous nature, appropriate safety precautions must be followed during its handling and use.

References

-

ChemBK. 4,6-dichloro-1,3,5-triazin-2-amine. (2024-04-09). Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis of 4-(4′,6′-dichloro-1′,3′,5′-triazin-2′-ylamino)-benzene-sulfonamide precursor 1. Available from: [Link]

Sources

Whitepaper: Unlocking Synthetic Versatility - A Guide to the Controlled Reactivity of C-Cl Bonds in 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold is a privileged structure in modern medicinal chemistry, renowned for its role in the architecture of targeted therapeutics.[1] The compound 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine stands as a critical intermediate, whose synthetic utility is governed by the differential reactivity of its two carbon-chlorine bonds. This guide provides an in-depth exploration of the foundational principles controlling this reactivity, offering field-proven insights into leveraging these properties for the rational design of complex molecules. We will dissect the underlying nucleophilic aromatic substitution (SNAr) mechanism, the critical role of reaction conditions in achieving selectivity, and present validated protocols for the stepwise functionalization of this versatile scaffold.

Foundational Principles: The Chemistry of the Dichlorotriazine Core

The reactivity of the triazine ring is not happenstance; it is a direct consequence of its inherent electronic properties. Understanding these principles is paramount for any scientist seeking to exploit this scaffold.

The Electrophilic Nature of the 1,3,5-Triazine Ring

The 1,3,5-triazine ring is an electron-deficient aromatic system.[2] This is due to the presence of three highly electronegative nitrogen atoms, which exert a powerful inductive electron-withdrawing effect. This effect significantly lowers the electron density of the ring carbons, rendering them highly electrophilic and exceptionally susceptible to attack by nucleophiles.[2] This intrinsic property is the primary driver for the characteristic substitution reactions of chlorotriazines.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The displacement of chlorine atoms on the triazine ring proceeds via a well-established, two-step nucleophilic aromatic substitution (SNAr) mechanism, also known as an addition-elimination pathway.[1]

-

Nucleophilic Attack: The reaction is initiated when a nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized anionic tetrahedral intermediate, often referred to as a Meisenheimer complex.[1]

-

Chloride Elimination: Aromaticity in the triazine ring is subsequently restored through the rapid expulsion of a chloride ion, which is an excellent leaving group.[1]

The Deactivating Effect of the First Substitution

The synthesis of this compound from its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), perfectly illustrates a key principle: deactivation. The initial nucleophile, 4-fluoroaniline, is an amine. Once the N-(4-fluorophenyl)amino group is installed, its electron-donating nature (via the nitrogen lone pair) increases the electron density of the triazine ring.[2][3] This electronic enrichment deactivates the remaining two C-Cl positions, making them less electrophilic and therefore less susceptible to a second nucleophilic attack. This deactivation is the cornerstone of achieving selective, stepwise substitutions.[4]

Achieving Selectivity: Kinetic vs. Thermodynamic Control

The ability to sequentially replace the two chlorine atoms in this compound with different nucleophiles is not automatic; it requires precise control over reaction conditions. This control hinges on understanding the principles of kinetic versus thermodynamic reaction control.[5][6]

Temperature: The Master Variable

Temperature is the most critical factor for controlling the degree of substitution on a triazine ring.[3]

-

First Substitution (Low Temperature): The replacement of the first chlorine atom from cyanuric chloride to form the title compound is a rapid reaction, typically conducted at low temperatures (e.g., 0–5 °C).[7] At this low temperature, there is sufficient energy to overcome the activation barrier for the first, most reactive site, but not enough for the second, deactivated site. This is a classic example of kinetic control , where the product that forms fastest is the one that predominates.[8][9]

-

Second Substitution (Higher Temperature): To overcome the higher activation energy of the deactivated ring, the second substitution requires more energy.[1] This is achieved by increasing the reaction temperature, typically to room temperature or even reflux.[3] By providing more thermal energy, the reaction can proceed over the higher barrier. If the reactions are reversible, this allows the product ratio to be determined by relative stability, a hallmark of thermodynamic control .[6][10]

The Nature of the Nucleophile

The inherent reactivity of the incoming nucleophile is also a crucial consideration for achieving selectivity. While specific conditions can alter the outcome, a general order of preferential incorporation into the triazine core has been observed: alcohols > thiols > amines .[3] This hierarchy is vital for synthetic planning. For instance, in the synthesis of mixed-substituted triazines, it is experimentally noted that once an amine is incorporated, substituting other nucleophiles becomes significantly more challenging.[3][7] Therefore, when designing a synthesis for an O,N-disubstituted triazine from the title compound, the amine is already present, and the subsequent reaction with an alcohol will require forcing conditions.

The Essential Role of pH and Base

The SNAr reaction liberates one equivalent of hydrochloric acid (HCl) for every chlorine atom substituted. This acid must be neutralized to prevent it from protonating the nucleophile (rendering it non-nucleophilic) or the basic nitrogen atoms of the triazine ring. A non-nucleophilic organic base, such as Diisopropylethylamine (DIEA), or an inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential to scavenge the generated HCl and drive the reaction to completion.[3][7]

Experimental Protocols and Data

The following protocols provide a validated, step-by-step framework for the synthesis and subsequent selective functionalization of the title compound.

Protocol 1: Synthesis of this compound

This protocol details the first selective substitution on cyanuric chloride.

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) (1.0 eq)

-

4-Fluoroaniline (1.0 eq)

-

Diisopropylethylamine (DIEA) (1.1 eq)

-

Anhydrous Acetone or Tetrahydrofuran (THF)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Dissolve cyanuric chloride in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-fluoroaniline and DIEA in anhydrous acetone.

-

Add the 4-fluoroaniline/DIEA solution dropwise to the stirring cyanuric chloride solution at 0 °C over 30 minutes.

-

Stir the reaction mixture vigorously at 0–5 °C for 2–4 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyanuric chloride is fully consumed.

-

Upon completion, quench the reaction by pouring it into a beaker of ice water to precipitate the product.

-

Filter the resulting white solid, wash thoroughly with cold water, and dry under vacuum to yield the title compound.

Protocol 2: Selective Mono-substitution of the Second C-Cl Bond

This protocol describes the general procedure for replacing one of the two remaining chlorine atoms on the title compound.

Materials:

-

This compound (from Protocol 1) (1.0 eq)

-

Second Nucleophile (e.g., an amine, alcohol, or thiol) (1.0–1.1 eq)

-

DIEA or another suitable base (1.0–1.2 eq)

-

Anhydrous Dichloromethane (DCM) or THF

-

Round-bottom flask with a magnetic stirrer and reflux condenser (if heating)

Procedure:

-

Dissolve the this compound starting material in anhydrous DCM or THF in a round-bottom flask.

-

Add the second nucleophile to the solution, followed by the addition of DIEA.

-

Allow the reaction mixture to stir at room temperature for 12–24 hours.[3]

-

For less reactive nucleophiles, it may be necessary to heat the reaction mixture to reflux. Monitor the progress carefully by TLC.

-

Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the di-substituted product.

Data Summary: Reaction Conditions

The following table summarizes the critical differences in reaction conditions required for sequential substitutions, underscoring the principle of deactivation.

| Substitution Step | Starting Material | Typical Nucleophile | Temperature (°C) | Control Type |

| First Substitution | Cyanuric Chloride | Primary Amine (e.g., 4-fluoroaniline) | 0 – 5 | Kinetic[3][9] |

| Second Substitution | Dichloro-amino-triazine | Amine, Alcohol, Thiol | 25 – 80 (Room Temp to Reflux) | Thermodynamic[3][8] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Reaction temperature is too low for the second substitution. 2. Insufficiently reactive nucleophile. 3. Inadequate base to neutralize HCl. | 1. Gradually increase the temperature (e.g., to room temperature or reflux) and monitor by TLC.[3] 2. Consider a more nucleophilic reagent or longer reaction times. 3. Ensure at least one equivalent of a suitable base (e.g., DIEA) is used. |

| Di-substitution Occurs in Step 1 | 1. Reaction temperature was too high (> 5 °C). 2. Localized heating due to rapid addition of nucleophile. | 1. Maintain strict temperature control at 0-5 °C.[2] 2. Add the nucleophile solution dropwise with vigorous stirring. |

| Presence of Hydrolysis Byproducts | 1. Water present in reagents or solvents. 2. pH is too high or too low. | 1. Use anhydrous solvents and reagents. 2. Maintain a neutral or slightly basic pH (around 7-9).[3] |

Visualization of the Synthetic Workflow

The controlled, sequential nature of triazine chemistry is best visualized as a strategic workflow.

Conclusion

The reactivity of the C-Cl bonds in this compound is a textbook example of electronically controlled synthetic chemistry. The deactivating effect of the initial amino substituent necessitates a strategic, temperature-controlled approach to achieve selective, stepwise functionalization. By mastering the interplay between temperature, nucleophile choice, and pH, researchers can leverage this versatile intermediate to construct diverse and complex molecular architectures. This predictable reactivity solidifies the 1,3,5-triazine core as an indispensable building block in the ongoing quest for novel therapeutics and advanced materials.[1]

References

- BenchChem. (2025). Improving the selectivity of stepwise reactions on dichlorotriazines.

- BenchChem. (2025). The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers.

- Falorni, M., et al. (2000). Library generation through successive substitution of trichlorotriazine. PubMed.

- StackExchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution.

- BenchChem. (2025). Optimizing reaction conditions for nucleophilic substitution on the triazine ring.

- PubChem. This compound.

- Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction.

- ResearchGate. (2025). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).

- The Catalyst. Kinetic vs. Thermodynamic Control in Organic Reactions.

- Wikipedia. Thermodynamic and kinetic reaction control.

- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

- NIH. (2018).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Library generation through successive substitution of trichlorotriazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jackwestin.com [jackwestin.com]

- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Guide: Solubility Profile of 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine in Organic Solvents

Abstract: The solubility of an active compound is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount for reaction optimization, purification, formulation, and ensuring bioavailability. This guide provides an in-depth technical overview of the solubility of 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine. While specific experimental data for this compound is not extensively published, this document establishes a predictive solubility framework based on first principles of molecular interactions. Furthermore, it provides a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method, ensuring researchers can generate reliable and reproducible data.

Introduction to this compound

This compound (PubChem CID: 2779451) is a substituted dichlorotriazine derivative.[1] The core structure consists of a 1,3,5-triazine ring, which is a nitrogen-containing heterocycle, functionalized with two chlorine atoms and a 4-fluoroanilino group.

-

Molecular Formula: C₉H₅Cl₂FN₄[1]

-

Molecular Weight: 259.06 g/mol [1]

-

Structure:

(Image Source: PubChem)

The dichlorotriazine scaffold is a versatile electrophilic building block in synthetic chemistry, known for its sequential, temperature-controlled nucleophilic aromatic substitution (SNAr) reactions.[2] This reactivity makes compounds like this valuable intermediates in the synthesis of a diverse range of molecules, including dyes, agricultural chemicals, and, most notably, kinase inhibitors and other potential therapeutic agents in drug discovery. Understanding its solubility is the first step in designing successful reaction conditions, developing purification strategies (e.g., crystallization), and preparing stock solutions for screening and analysis.[3]

Fundamental Principles of Solubility

The solubility of a solid compound in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by the principle "like dissolves like," which is a practical expression of the underlying intermolecular forces at play.[4][5][6]

-

Polarity and Intermolecular Forces: Solubility is dictated by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[5]

-

Polar Solvents (e.g., Water, Ethanol, DMSO): These solvents have significant dipole moments and can engage in dipole-dipole interactions or hydrogen bonding. They effectively dissolve polar solutes.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dipole moments and interact primarily through weaker London dispersion forces. They are effective at dissolving nonpolar solutes.

-

-

Analysis of the Target Molecule: this compound possesses both polar and nonpolar characteristics.

-

Polar Features: The triazine ring nitrogens, the secondary amine (-NH-), and the fluorine atom are electronegative, creating multiple sites for dipole-dipole interactions and potential hydrogen bonding (the N-H group as a donor, the nitrogens and fluorine as acceptors).

-

Nonpolar Features: The phenyl ring and the overall carbon backbone contribute to its nonpolar, hydrophobic character.

-

-

Effect of Temperature: For most solid solutes, solubility increases with temperature.[7][8] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice. Increasing the temperature provides this energy, shifting the equilibrium toward dissolution in accordance with Le Châtelier's principle.[6][8]

Predicted Solubility Profile

Based on the structural analysis in Section 2.0, a predicted solubility profile can be established. The molecule's moderate polarity, due to the combination of a hydrophobic phenyl ring and a polar triazine-amine system, suggests it will exhibit preferential solubility in polar aprotic or moderately polar solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low | The strong dipole-dipole and potential hydrogen bonding interactions within the solute's crystal lattice are unlikely to be overcome by the weak van der Waals forces offered by nonpolar solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Medium | These solvents possess strong dipole moments that can effectively solvate the polar regions of the molecule. DMSO and DMF are particularly effective due to their high polarity. ACN and THF are expected to be good solvents, though perhaps less effective than DMSO/DMF. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Medium to Low | Alcohols can act as both hydrogen bond donors and acceptors. While they can interact with the polar groups of the solute, their hydrogen-bonding network must also be disrupted. Solubility is expected to decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Isopropanol). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Medium | These solvents have a moderate dipole moment and can interact favorably with the chloro-substituents and other polar parts of the molecule without the complexities of hydrogen bonding. |

Standardized Protocol for Experimental Solubility Determination

To move from prediction to quantitative data, a robust and reproducible experimental method is required. The isothermal shake-flask method is widely considered the gold-standard for determining thermodynamic (equilibrium) solubility due to its reliability.[3][9] The following protocol is a self-validating system designed for accurate determination.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Experimental Workflow

Caption: Conceptual diagram of predicted solubility based on "like dissolves like".

Conclusion

References

-

Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. (Available at: [Link])

-

Quora. How do you perform the shake flask method to determine solubility?. (2017). (Available at: [Link])

-

BioAssay Systems. Solubility Testing – Shake Flask Method. (Accessed Jan 2026). (Available at: [Link])

-

OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. (1995). (Available at: [Link])

-

Analytice. OECD 105 – Water Solubility Test at 20°C. (Accessed Jan 2026). (Available at: [Link])

-

Situ Biosciences. OECD 105 - Water Solubility. (Accessed Jan 2026). (Available at: [Link])

-

FILAB. Solubility testing in accordance with the OECD 105. (Accessed Jan 2026). (Available at: [Link])

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). (Available at: [Link])

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). (Available at: [Link])

-

Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Drugs and Related Compounds. InTech. (2012). (Available at: [Link])

-

SlideShare. Solubility experimental methods. (2015). (Available at: [Link])

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2779451, this compound. (Accessed Jan 2026). (Available at: [Link])

-

BYJU'S. Factors Affecting Solubility. (Accessed Jan 2026). (Available at: [Link])

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). (Available at: [Link])

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. (2025). (Available at: [Link])

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. (Accessed Jan 2026). (Available at: [Link])

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. (2023). (Available at: [Link])

-

PubChem. PubChem Compound Summary for CID 16766, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. (Accessed Jan 2026). (Available at: [Link])

-

International Journal of Pharmaceutical Erudition. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). (Available at: [Link])

-

PubChem. PubChem Compound Summary for CID 13615, 4,6-Dichloro-1,3,5-trazin-2-amine. (Accessed Jan 2026). (Available at: [Link])

-

ARKAT USA, Inc. 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc. (2020). (Available at: [Link])

Sources

- 1. This compound | C9H5Cl2FN4 | CID 2779451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. scispace.com [scispace.com]

- 4. youtube.com [youtube.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. byjus.com [byjus.com]

- 9. dissolutiontech.com [dissolutiontech.com]

An In-Depth Technical Guide to the X-ray Crystal Structure of 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine

This guide provides a comprehensive technical overview of the methodologies and analysis involved in determining the X-ray crystal structure of 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine. While a public crystal structure for this specific compound is not available as of the writing of this document, this guide will serve as a robust framework for its determination and analysis, drawing upon established principles and data from closely related analogues. This document is intended for researchers, scientists, and drug development professionals who are engaged in structural chemistry and rational drug design.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The title compound, this compound (C₉H₅Cl₂FN₄), incorporates several key features that make its three-dimensional structure of significant interest.[3] The dichlorotriazine core provides sites for further functionalization, while the fluorophenyl moiety can engage in specific intermolecular interactions, influencing its solid-state packing and potential biological target engagement.

Elucidation of the single-crystal X-ray structure is paramount to understanding the molecule's precise geometry, conformation, and the non-covalent interactions that govern its supramolecular assembly. This knowledge is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new materials and therapeutics. This guide will detail the complete workflow, from synthesis to structural elucidation and analysis, providing both theoretical grounding and practical protocols.

Part 1: Synthesis and Crystallization

Rationale for Synthetic Pathway

The synthesis of N-aryl-substituted dichlorotriazines is a well-established process, typically proceeding via nucleophilic aromatic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4] The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for sequential and controlled substitution. For the synthesis of a monosubstituted product like the title compound, the first substitution is generally carried out at a low temperature (around 0 °C) to disfavor disubstitution.

The chosen synthetic route involves the reaction of cyanuric chloride with 4-fluoroaniline in the presence of a mild base to neutralize the HCl generated during the reaction.

Caption: Fig. 1: Synthetic pathway for the target compound.

Experimental Protocol: Synthesis

-

Preparation: Dissolve cyanuric chloride (1.0 eq.) in acetone (e.g., 30 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

-

Addition of Amine: In a separate beaker, dissolve 4-fluoroaniline (1.0 eq.) in acetone (10 mL).

-

Reaction: Add the 4-fluoroaniline solution dropwise to the stirred cyanuric chloride solution over 30 minutes, maintaining the temperature at 0-5 °C.

-

Neutralization: Simultaneously, add a solution of a mild base such as sodium bicarbonate (1.1 eq.) in water to neutralize the forming HCl and maintain a neutral pH.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water (200 mL) to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a pure sample.

-

Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Growing Single Crystals

The acquisition of high-quality single crystals is the most critical and often challenging step in X-ray crystallography. The goal is to encourage the slow formation of a well-ordered lattice.

Protocol for Crystallization Screening:

-

Solvent Selection: Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, dichloromethane). An ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial.

-

Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment for several days to weeks.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Prepare a concentrated solution of the compound in a volatile solvent (e.g., acetone).

-

In a sealed container, place a larger volume of a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).

-

Place a drop of the compound's solution on a slide suspended over the anti-solvent (hanging drop) or at the bottom of the container (sitting drop).

-

As the volatile solvent slowly diffuses into the anti-solvent vapor, the compound solution becomes supersaturated, promoting crystal growth.

-

-

Solvent Layering:

-

Prepare a solution of the compound in a dense solvent (e.g., dichloromethane).

-

Carefully layer a less dense anti-solvent (e.g., hexane) on top of the solution, minimizing mixing.

-

Crystals may form at the interface of the two solvents over time.

-

Part 2: Single-Crystal X-ray Diffraction Analysis

This section outlines the standard workflow for determining the molecular structure from a suitable single crystal.

Caption: Fig. 2: Workflow for X-ray crystal structure determination.

Methodology:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer, typically with Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) radiation. A series of diffraction images are recorded as the crystal is rotated.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections, apply corrections for experimental factors (like Lorentz and polarization effects), and scale the data. An absorption correction is also applied.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process optimizes the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: The final structure is validated using crystallographic software to check for geometric consistency and overall quality. The final model is reported in a Crystallographic Information File (CIF).

Part 3: Predicted Structural Analysis

Based on the known crystal structure of the closely related 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine and fundamental principles of structural chemistry, we can predict the key structural features of the title compound.

Molecular Geometry

The central 1,3,5-triazine ring is expected to be essentially planar. The key structural question is the conformation of the exocyclic N-(4-fluorophenyl) group relative to this ring, defined by the C-N-C-C torsion angle. Due to steric hindrance and electronic effects, a twisted conformation is likely, with a significant dihedral angle between the triazine and phenyl rings.

Table 1: Predicted Key Geometric Parameters

| Parameter | Predicted Value | Rationale |

|---|---|---|

| Triazine Ring C-N bonds | ~1.33 Å | Aromatic delocalization within the triazine ring. |

| C-Cl bonds | ~1.73 Å | Standard sp² C-Cl bond length. |

| Exocyclic C-N bond | ~1.36 Å | Partial double bond character due to resonance. |

| N-H bond | ~0.86 Å (X-ray) | Standard value from X-ray diffraction. |

| Dihedral Angle (Triazine-Phenyl) | 20-40° | Balance between conjugation (favoring planarity) and steric hindrance. |

Supramolecular Interactions and Crystal Packing

The solid-state packing will be dominated by a network of non-covalent interactions. The presence of a hydrogen bond donor (the amine N-H) and multiple acceptors (the triazine ring nitrogens) suggests that hydrogen bonding will be a primary motif.

-

Hydrogen Bonding: The most probable hydrogen bond is an N-H···N interaction, where the amine proton of one molecule connects to a nitrogen atom of the triazine ring of an adjacent molecule. This could lead to the formation of dimers or infinite chains.

-

Halogen Bonding: The chlorine atoms are potential halogen bond donors, and could interact with the nitrogen atoms of the triazine ring (Cl···N).

-

π-π Stacking: The aromatic triazine and fluorophenyl rings could engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

C-H···F and C-H···Cl Interactions: Weak hydrogen bonds involving the fluorine and chlorine substituents may also be present.

Hypothetical Crystallographic Data